Paeoniflorgenin

Description

Properties

IUPAC Name |

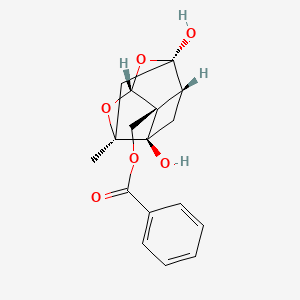

[(1R,2S,3R,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13-,14+,15+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQHMWOOQLVRLG-JGAAPJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Paeoniflorgenin can be synthesized through various chemical reactions involving the glycosylation of monoterpenes. One common method involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the roots of Paeonia lactiflora Pall. The process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Paeoniflorgenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced pharmacological properties.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often require reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Paeoniflorgenin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as rheumatoid arthritis, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Paeoniflorgenin exerts its effects through multiple molecular targets and pathways. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and activating anti-inflammatory pathways. Additionally, it protects neurons by reducing oxidative stress and apoptosis, and it regulates immune function by modulating the activity of immune cells .

Comparison with Similar Compounds

Structural Features

Key structural differences among paeoniflorgenin and related compounds are summarized in Table 1 :

Table 1: Structural and Molecular Comparison

Pharmacokinetic and Stability Profiles

Bioavailability and Metabolism

- This compound : Exhibits low oral bioavailability (2.3%) due to poor membrane permeation and rapid hydrolysis by gut microbiota into secondary metabolites (e.g., benzoic acid, paeonimetabolins) .

- Albiflorin : Shows increased recovery (up to 86%) during gastrointestinal digestion compared to paeoniflorin (reduced recovery) .

Table 2: Pharmacokinetic Comparison

| Compound | Bioavailability | Key Metabolic Pathways | Stability in Digestion |

|---|---|---|---|

| This compound | 2.3% | Hydrolysis to benzoic acid, paeonimetabolins | Low |

| Paeoniflorin | 5–10% | Deglycosylation to this compound | Moderate |

| Albiflorin | ~15% | Limited degradation; high recovery | High |

Anti-Inflammatory and Neuroprotective Effects

- This compound : Demonstrates anti-inflammatory activity by inhibiting NF-κB signaling but is less potent than paeoniflorin due to reduced solubility .

- Paeoniflorin : Superior neuroprotective effects via modulation of glutamate uptake and antioxidative pathways .

- Oxypaeoniflorin : Enhanced antioxidant capacity due to hydroxyl group, but lower blood-brain barrier penetration .

Antimicrobial and Anticancer Properties

Biological Activity

Paeoniflorgenin (PG) is a significant aglycone derived from the hydrolysis of paeoniflorin, a prominent bioactive compound found in the roots of Paeonia lactiflora. This article summarizes the biological activities of PG, including its pharmacokinetics, therapeutic potential, and mechanisms of action, supported by various studies and case analyses.

Overview of this compound

This compound is recognized for its diverse pharmacological properties, which include anti-inflammatory, antioxidant, neuroprotective, and antidepressant effects. It is primarily studied for its role in traditional Chinese medicine and has gained attention for its potential applications in modern therapeutics.

Pharmacokinetics

Research indicates that PG is more bioavailable than its precursor, paeoniflorin. A study conducted on rats demonstrated that after oral administration of paeoniflorin, PG was detected in serum with a maximum concentration () of 8.0 μg/mL at of 10 minutes and an area under the curve () of 487.0 μg min/mL . This suggests that while paeoniflorin itself has low absorption rates, its metabolite PG can effectively enter systemic circulation.

Anti-inflammatory Effects

PG exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have indicated that PG can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .

Antioxidant Properties

The antioxidant capacity of PG has been extensively studied. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity contributes to its protective effects against oxidative stress-related diseases .

Neuroprotective Effects

PG has demonstrated neuroprotective effects in models of neurodegenerative diseases. Research suggests that it can inhibit apoptosis in neuronal cells and promote neuronal survival by activating signaling pathways such as fibroblast growth factor-2 (FGF-2) and its receptor (FGFR1) . This mechanism underlies its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of PG. It appears to exert its effects through modulation of neurotransmitter systems and reduction of neuroinflammation associated with depressive disorders. In animal models, PG administration resulted in significant reductions in depressive-like behaviors .

Case Studies

- Neuroprotection in Diabetic Models : A study involving diabetic rats showed that treatment with PG improved cognitive functions and reduced neuronal damage associated with diabetes-induced oxidative stress .

- Antidepressant Effects : In a controlled trial with mice subjected to chronic unpredictable stress, PG administration led to notable improvements in behavior indicative of reduced depression and anxiety levels, correlating with decreased levels of inflammatory markers in the brain .

- Anti-inflammatory Mechanisms : In vitro studies using macrophage cell lines demonstrated that PG significantly reduces lipopolysaccharide (LPS)-induced inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Summary Table: Biological Activities of this compound

Q & A

Q. What are the recommended analytical methods for characterizing the structural purity of paeoniflorgenin in experimental settings?

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid aerosol formation during weighing; handle in a fume hood with adequate ventilation. Store the compound in sealed containers at recommended temperatures (-20°C for long-term stability). Refer to Section 8 of safety data sheets for exposure control measures and first-aid procedures .

Q. How can researchers address solubility challenges when preparing this compound solutions for in vitro assays?

Use dimethyl sulfoxide (DMSO) as a primary solvent due to its efficacy in dissolving lipophilic compounds. For aqueous compatibility, prepare stock solutions in DMSO and dilute with buffered saline (PBS) or cell culture media, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity. Sonication or gentle heating (37°C) may enhance dissolution .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action in neurodegenerative disease models?

Adopt the PICOT framework to structure studies:

- P opulation: Neuronal cell lines (e.g., SH-SY5Y) or transgenic animal models.

- I ntervention: Dose-response analysis of this compound on tau phosphorylation or amyloid-beta aggregation.

- C omparison: Positive controls (e.g., donepezil) and vehicle-treated groups.

- O utcome: Quantify biomarkers via Western blot or ELISA.

- T ime: Acute (24–72 hr) vs. chronic (4–8 weeks) exposure .

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability or metabolite profiles may arise from interspecies differences (rodent vs. primate models) or methodological variability (e.g., LC-MS vs. ELISA). Conduct cross-validation studies using standardized protocols, such as the FDA Bioanalytical Method Validation Guidance , to ensure accuracy in plasma concentration measurements. Report extraction efficiency and matrix effects transparently .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., cytokine profiles), apply multivariate analysis (PCA or hierarchical clustering) to identify latent variables. Adjust for multiple comparisons using the Benjamini-Hochberg correction to minimize false discovery rates .

Q. How can researchers ensure reproducibility when studying this compound’s anti-inflammatory effects across different cell types?

Standardize cell culture conditions (e.g., passage number, serum batches) and include internal controls (e.g., LPS-stimulated macrophages) in each experiment. Predefine inclusion/exclusion criteria for data normalization. Publish raw flow cytometry or qPCR data in repositories like Figshare to enable independent verification .

Data Interpretation and Reporting

Q. What criteria should guide the selection of this compound concentrations for toxicity studies?

Base concentrations on prior pharmacokinetic data (Cₘₐₓ in plasma) and apply the NOAEL (No Observed Adverse Effect Level) from acute toxicity assays. For chronic studies, use 10× the therapeutic dose to assess safety margins. Include solvent controls (e.g., DMSO) to isolate compound-specific effects .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity test) to evaluate environmental risks. Measure biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential using logP values. Collaborate with environmental toxicology labs to validate endpoints .

Q. What strategies mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

Partner with suppliers who provide Certificate of Analysis (CoA) documents detailing purity (>98%), residual solvents, and heavy metal content. Perform in-house QC checks (HPLC, NMR) upon receipt. Use a single batch for multi-year studies or statistically adjust for batch effects in analyses .

Ethical and Methodological Compliance

Q. How can researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasible : Validate assay scalability before large-scale experiments.

- Novel : Focus on understudied pathways (e.g., Nrf2/ARE signaling in oxidative stress).

- Ethical : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use.

- Relevant : Link findings to unmet clinical needs (e.g., neuroprotection in Parkinson’s disease) .

Q. What documentation is essential for replicating this compound experiments in independent labs?

Include detailed protocols in supplementary materials:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.